molecular formula C15H13N3O2 B2715997 6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one CAS No. 185333-65-7

6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2715997
CAS No.: 185333-65-7
M. Wt: 267.288
InChI Key: NYBMHBRHJMBONN-UHFFFAOYSA-N
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Description

6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that belongs to the class of isoxazolo[3,4-d]pyridazines. This compound is characterized by its unique structure, which includes an isoxazole ring fused to a pyridazine ring, with additional allyl, methyl, and phenyl substituents. The compound’s structure imparts it with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by the formation of the pyridazine ring through cyclization reactions. The allyl, methyl, and phenyl groups are introduced through various substitution reactions.

    Isoxazole Ring Formation: The isoxazole ring can be synthesized through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Pyridazine Ring Formation: The pyridazine ring is formed by cyclization of hydrazine derivatives with dicarbonyl compounds.

    Substitution Reactions: The allyl, methyl, and phenyl groups are introduced through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to accommodate larger quantities and often involve continuous flow reactors to improve efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the allyl, methyl, or phenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides, nucleophiles.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Compounds with different substituents replacing the allyl, methyl, or phenyl groups.

Mechanism of Action

The mechanism of action of 6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one can be compared with other similar compounds, such as:

    6-phenylisoxazolo[3,4-b]pyridin-3-amine: Similar structure but with different substituents, leading to variations in chemical and biological properties.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a different ring system, used in similar research applications.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a more complex ring system, offering different chemical and biological activities.

The uniqueness of this compound lies in its specific combination of substituents and ring structure, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-methyl-4-phenyl-6-prop-2-enyl-[1,2]oxazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-3-9-18-15(19)14-12(10(2)20-17-14)13(16-18)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBMHBRHJMBONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN(C(=O)C2=NO1)CC=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323236
Record name 3-methyl-4-phenyl-6-prop-2-enyl-[1,2]oxazolo[3,4-d]pyridazin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

185333-65-7
Record name 3-methyl-4-phenyl-6-prop-2-enyl-[1,2]oxazolo[3,4-d]pyridazin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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